An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Favipiravir
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Favipiravir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Developed by Toyama Chemical Co., Ltd. in Japan, it was initially approved for the treatment of influenza.[3] Its mechanism of action, which involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), has made it a subject of intense research, particularly in the context of emerging viral threats.[2][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Favipiravir, supplemented with detailed experimental protocols and data presented for the scientific community.
Molecular Structure and Chemical Identity
Favipiravir is a synthetic pyrazinecarboxamide derivative.[3] Its chemical structure is characterized by a substituted pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
Chemical Structure:
-
Synonyms: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, T-705, Avigan[1][6]
-
Chemical Formula: C₅H₄FN₃O₂[1]
Physicochemical Properties
The chemical properties of Favipiravir are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key physicochemical data is presented in the table below.
| Property | Value | References |
| Melting Point | 187°C to 193°C | [5][7][8] |
| pKa | 5.1 | [5][7][8] |
| Solubility | ||
| Water | Slightly soluble | [5][7] |
| Ethanol | Slightly soluble | [7] |
| Methanol | Sparingly soluble | [7] |
| Acetonitrile | Sparingly soluble | [7] |
| DMSO | Soluble (up to 30 mg/mL) | [9] |
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect.[4][10] The primary mechanism of action of Favipiravir is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome in many RNA viruses.[2][4]
Upon entering a cell, Favipiravir is converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), through a series of enzymatic steps involving phosphoribosylation and phosphorylation.[2] Favipiravir-RTP then acts as a purine nucleotide analog, competing with natural purine nucleosides (adenosine and guanosine triphosphates) for incorporation into the nascent viral RNA strand by the RdRp.[4] The incorporation of Favipiravir-RTP into the viral RNA chain can lead to two primary inhibitory outcomes:
-
Chain Termination: The presence of the modified base can halt further elongation of the RNA strand.[4]
-
Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated Favipiravir can induce a high rate of mutations in the viral genome during subsequent rounds of replication, leading to the production of non-viable viral progeny.[4]
A critical aspect of Favipiravir's therapeutic profile is its selectivity for viral RdRp over host DNA and RNA polymerases, which minimizes its impact on host cellular processes.[5]
Caption: Intracellular activation and mechanism of action of Favipiravir.
Experimental Protocols
Synthesis of Favipiravir
Several synthetic routes for Favipiravir have been reported. The following is a generalized multi-step protocol based on published methods.[6][10]
Materials:
-
3-Hydroxypyrazine-2-carboxamide
-
Potassium nitrate
-
Sulfuric acid
-
Hydrazine hydrate
-
Sodium nitrite
-
Hydrofluoric acid
-
Thionyl chloride
-
Aqueous ammonia
-
Appropriate solvents (e.g., ethanol, water)
Procedure:
-
Amidation: React 3-hydroxypyrazine-2-carboxylic acid with thionyl chloride followed by aqueous ammonia to produce 3-hydroxypyrazine-2-carboxamide.
-
Nitration: Treat the 3-hydroxypyrazine-2-carboxamide with a mixture of potassium nitrate and sulfuric acid to introduce a nitro group at the 6-position of the pyrazine ring.
-
Reduction: Reduce the nitro group to an amino group using a reducing agent such as hydrazine hydrate.
-
Diazotization and Fluorination: Convert the amino group to a diazonium salt using sodium nitrite in an acidic medium, followed by displacement with fluoride using hydrofluoric acid to yield Favipiravir.
-
Purification: The final product is purified by recrystallization from a suitable solvent system to obtain a white to light yellow powder.
Note: This is a generalized procedure and requires optimization of reaction conditions, stoichiometry, and purification methods for high yield and purity.
In Vitro Antiviral Activity Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[11]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Favipiravir stock solution
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a diluted influenza virus stock for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add an overlay medium containing various concentrations of Favipiravir (and a no-drug control). The overlay, typically containing low-melting-point agarose or methylcellulose, restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the control wells.
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the untreated virus control.[11]
Caption: Workflow for a typical plaque reduction assay.
Conclusion
Favipiravir represents a significant antiviral agent with a well-characterized molecular structure and a unique mechanism of action that confers a broad spectrum of activity against RNA viruses. Its chemical properties have been extensively studied, providing a solid foundation for its pharmaceutical development. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the synthesis, evaluation, and further development of Favipiravir and related antiviral compounds. Continued research into its mechanism and potential applications is crucial for addressing the ongoing challenges posed by viral infectious diseases.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abap.co.in [abap.co.in]
- 4. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Secunderabad [sterispharma.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugapprovalsint.com [drugapprovalsint.com]
- 8. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bio-gems.com [bio-gems.com]
- 10. Favipiravir - Wikipedia [en.wikipedia.org]
- 11. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
